azane;cobalt(3+);phosphate
Description
Significance of Ammine and Phosphate (B84403) Ligands in Cobalt(III) Systems
Ammine and phosphate ligands bestow distinct and crucial properties upon cobalt(III) coordination spheres.
Ammine Ligands: Ammonia (B1221849) (referred to as 'ammine' as a ligand) is a classic and extensively studied ligand in coordination chemistry. uvm.edu Its strong σ-donating ability stabilizes the higher oxidation state of cobalt(III). The Co-NH₃ bond is remarkably stable, and as a result, hexaamminecobalt(III) complexes are kinetically inert, meaning they undergo ligand exchange reactions very slowly. wikipedia.org This inertness was pivotal in the development of coordination theory, as it allowed early chemists to isolate and study isomeric forms. uvm.edu
Phosphate Ligands: The phosphate anion (PO₄³⁻) is a versatile ligand capable of multiple coordination modes. wikipedia.org It can bind to a metal center as a monodentate, bidentate (chelating or bridging), or even tridentate or tetradentate ligand. wikipedia.org As a polyatomic anion derived from a weak acid, it is sufficiently basic to serve as an effective ligand. wikipedia.org In cobalt(III) ammine systems, the orthophosphate group can directly coordinate to the metal center. rsc.org Furthermore, the phosphate group can engage in crucial non-covalent interactions, such as forming hydrogen bond networks in the second coordination sphere, which can influence the reactivity and catalytic activity of the complex. rsc.org In biological contexts, the electrostatic interactions between cationic cobalt ammine complexes and the negatively charged phosphate backbone of nucleic acids are of significant interest. nih.gov
The combination of these two ligands in a single complex creates a system with a rich potential for varied structures, reactivities, and applications, from fundamental studies of reaction mechanisms to the development of novel materials. zenodo.orgceramic-glazes.com
Historical Context of Cobalt(III) Coordination Compound Research
The history of cobalt(III) ammine complexes is deeply intertwined with the foundation of modern coordination chemistry.
The journey began in 1798 with the French chemist B.M. Tassaert, who observed that ammoniacal solutions of cobalt chloride developed a distinct brownish color, marking one of the first documented encounters with a coordination compound. mdpi.combritannica.com Following this initial observation, researchers in the 19th century, including Leopold Gmelin and Friedrich August Genth, reported the formation and isolation of solid cobalt(III) ammine complexes. mdpi.com
A systematic understanding, however, remained elusive until the groundbreaking work of Alfred Werner in the late 19th and early 20th centuries. uvm.edu Werner's extensive study of cobalt ammine complexes led him to propose the revolutionary concept of a central metal ion with two types of valencies (primary and secondary) and a fixed coordination number, resulting in an octahedral geometry for many complexes. uvm.edu His theories correctly explained the existence of isomers and the distinct properties of these compounds compared to their constituent salts. britannica.com The remarkable stability of cobalt(III) ammine complexes was key to his success, allowing for the separation and characterization that provided the experimental evidence for his postulates. zenodo.org This foundational work, for which Werner was awarded the Nobel Prize in Chemistry in 1913, established the principles of structural inorganic chemistry. uvm.edubritannica.com
| Year | Scientist(s) | Key Discovery/Contribution |
| 1798 | B.M. Tassaert | First recorded observation of a cobalt ammine complex in solution. mdpi.combritannica.com |
| 1822 | Leopold Gmelin | Reported the formation of cobalt(III) ammine complexes. mdpi.com |
| 1851 | F. A. Genth | Isolated and characterized solid cobalt(III) ammine complexes. mdpi.com |
| Late 19th/Early 20th C. | Alfred Werner | Developed the coordination theory based on extensive studies of cobalt(III) ammines, proposing octahedral geometry. uvm.edu |
| 1913 | Alfred Werner | Awarded the Nobel Prize in Chemistry for his coordination theory. uvm.edu |
Contemporary Academic Research Trajectories for Azane;Cobalt(3+);Phosphate
Current research on cobalt(III) ammine phosphate systems is diverse, spanning fundamental inorganic chemistry, materials science, and catalysis. While the specific parent compound "this compound" is a general descriptor, research focuses on various complexes containing these core components.
One major trajectory is the synthesis and characterization of novel cobalt phosphate materials with specific structural attributes, such as open frameworks. ceramic-glazes.comresearchgate.net These materials are investigated for properties like ionic conductivity. researchgate.net The synthesis often involves techniques like solid-state reactions or hydrothermal methods to control the final structure and properties of the material. researchgate.net
Another significant area is catalysis. Thin films of cobalt phosphate have been identified as effective and robust water oxidation catalysts (WOCs), crucial for artificial photosynthesis and hydrogen production. ceramic-glazes.comrsc.org Research explores how the structure and composition of these materials influence their catalytic efficiency. rsc.org Furthermore, molecular cobalt catalysts are being designed for hydrogen evolution reactions, where phosphate, often from a buffer solution, plays an active role in the catalytic cycle through proton donation. rsc.org
In the realm of energy storage, amorphous and hydrous cobalt phosphate materials are gaining attention. acs.org Their unique porous structures and high surface areas make them promising candidates for high-performance supercapacitor electrodes. acs.orgbohrium.com Studies focus on synthesizing these materials, for instance by the Successive Ionic Layer Adsorption and Reaction (SILAR) method, and evaluating their electrochemical performance. acs.org
Finally, cobalt(III) ammine complexes continue to serve as important models for studying the mechanisms of inorganic reactions, including ligand substitution and electron transfer. zenodo.orgresearchgate.net
Interdisciplinary Relevance within Inorganic and Materials Chemistry
The study of this compound and related compounds has broad relevance across multiple scientific disciplines.
Inorganic Chemistry: These complexes are canonical examples in the study of coordination chemistry. They provide clear illustrations of Werner's coordination theory, ligand field theory, and the principles of isomerism. researchgate.netuvm.edu The kinetic inertness of Co(III) makes its complexes ideal platforms for studying the mechanisms of substitution reactions. zenodo.orgresearchgate.net The versatile binding modes of the phosphate ligand, from simple monodentate to complex bridging structures, offer rich ground for structural inorganic chemistry. wikipedia.org
Materials Chemistry: The applications of cobalt phosphate-based materials are extensive and impactful.
Catalysis: As mentioned, cobalt phosphate materials are at the forefront of research into efficient electrocatalysts for the oxygen evolution reaction (OER), a critical bottleneck in water splitting technologies. ceramic-glazes.comrsc.org
Energy Storage: The development of cobalt phosphate-based electrodes is a key area in the pursuit of advanced supercapacitors and batteries, driven by their favorable electrochemical properties. acs.orgbohrium.com
Pigments: Historically and commercially, simple cobalt(II) phosphate (Co₃(PO₄)₂) is known as the vibrant pigment cobalt violet. ceramic-glazes.com
Ionic Conductors: Cobalt phosphates with open framework structures are being explored for their potential use as solid electrolytes in batteries and sensors. ceramic-glazes.comresearchgate.net
Structural Biology: In a notable crossover application, the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, is used as a tool in structural biology. Its positive charge and ability to form stable complexes allow it to bind to the negatively charged phosphate backbone of DNA and RNA. This interaction helps to stabilize the tertiary structures of these nucleic acids, which is essential for determining their three-dimensional shapes via X-ray crystallography or NMR. wikipedia.org
| Field | Relevance/Application of Cobalt Ammine/Phosphate Systems |
| Inorganic Chemistry | Foundational for coordination theory; models for reaction mechanisms. zenodo.orguvm.edu |
| Catalysis | Water oxidation electrocatalysts (OER); hydrogen evolution catalysts. rsc.orgceramic-glazes.comrsc.org |
| Energy Storage | Electrode materials for supercapacitors and batteries. acs.orgbohrium.com |
| Pigments | Cobalt(II) phosphate is the pigment cobalt violet. ceramic-glazes.com |
| Structural Biology | [Co(NH₃)₆]³⁺ is used to stabilize nucleic acid structures for analysis. wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
55494-92-3 |
|---|---|
Molecular Formula |
CoH18N6O4P |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
azane;cobalt(3+);phosphate |
InChI |
InChI=1S/Co.6H3N.H3O4P/c;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q+3;;;;;;;/p-3 |
InChI Key |
XHRIGOICGUJPKX-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Related CAS |
15365-75-0 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Azane;cobalt 3+ ;phosphate Complexes
Classical Preparative Routes for Cobalt(III) Ammine Phosphates
Classical methods for the synthesis of cobalt(III) ammine phosphates have been the bedrock of coordination chemistry, providing reliable and accessible pathways to these complexes. These routes typically involve the oxidation of cobalt(II) salts in the presence of ammonia (B1221849) and a phosphate (B84403) source.
Solution-Phase Precipitation Techniques
Solution-phase precipitation is a widely employed method for the synthesis of cobalt(III) ammine complexes. researchgate.net This technique generally involves the reaction of a soluble cobalt(II) salt, an excess of ammonia, and a suitable oxidizing agent in an aqueous solution. researchgate.net The subsequent addition of a phosphate source leads to the precipitation of the desired cobalt(III) ammine phosphate complex.
The initial step often involves the formation of a hexaamminecobalt(II) intermediate, which is then oxidized to the more stable cobalt(III) state. Common oxidizing agents include hydrogen peroxide or atmospheric oxygen, sometimes with a catalyst like activated charcoal. uvm.edu The general reaction scheme can be represented as follows:
Co²⁺(aq) + 6NH₃(aq) → [Co(NH₃)₆]²⁺(aq) 2[Co(NH₃)₆]²⁺(aq) + Oxidizing Agent → 2[Co(NH₃)₆]³⁺(aq) [Co(NH₃)₆]³⁺(aq) + PO₄³⁻(aq) → [Co(NH₃)₆]PO₄(s)
The control of reaction parameters such as pH, temperature, and reactant concentrations is crucial for obtaining a pure product and maximizing the yield. For instance, the synthesis of related cobalt(III) ammine nitrates often involves dissolving a cobalt(II) salt and ammonium (B1175870) nitrate (B79036) in hot water, followed by the addition of ammonia and an oxidizing agent. uvm.edu A similar principle can be applied to the synthesis of the phosphate analogue, where a soluble phosphate salt would be introduced to induce precipitation.
Table 1: Typical Reaction Parameters for Solution-Phase Precipitation of Cobalt(III) Ammine Complexes
| Parameter | Value/Condition | Purpose |
| Cobalt Salt | Co(NO₃)₂·6H₂O or CoCl₂·6H₂O | Source of cobalt ions |
| Ammonia Source | Concentrated aqueous ammonia | Ligand source and pH control |
| Oxidizing Agent | Hydrogen peroxide (H₂O₂) | To oxidize Co(II) to Co(III) |
| Phosphate Source | Na₃PO₄ or (NH₄)₃PO₄ | To precipitate the phosphate salt |
| Temperature | Room temperature to slightly elevated | To control reaction rate and solubility |
| pH | Alkaline | To ensure the stability of the ammine complex |
Solid-State Reaction Pathways
Solid-state synthesis offers an alternative to solution-based methods and often involves the thermal decomposition of a precursor cobalt(III) ammine complex containing a thermally labile counter-ion. nih.gov This method can lead to the formation of nano-sized materials with controlled morphologies. researchgate.net
A common approach is to first synthesize a cobalt(III) ammine precursor, such as Co(NH₃)₅(H₂O)₃. nih.gov This complex can then be subjected to controlled thermal decomposition. At elevated temperatures, the coordinated water molecule and the nitrate counter-ions are expelled, and if a phosphate source is intimately mixed with the precursor, a solid-state reaction can occur to form the desired cobalt(III) ammine phosphate.
The thermal analysis of Co(NH₃)₅(H₂O)₃ has shown that it decomposes to form Co₃O₄ nanoparticles at relatively low temperatures (around 175 °C). nih.gov By introducing a solid phosphate source, such as ammonium phosphate, into the solid-state reaction, it is plausible to direct the reaction towards the formation of a cobalt ammine phosphate product rather than the oxide. The stoichiometry of the reactants and the temperature profile are critical parameters in controlling the final product.
Another potential solid-state pathway involves the mechanochemical reaction of cobalt(II) complexes with a reducing agent in the solid state to produce metallic cobalt nanoparticles, which could then be oxidized in the presence of ammonia and a phosphate source. researchgate.net However, direct solid-state synthesis of the target complex from simple salts at high temperatures is also a possibility, though it may require harsh conditions and offer less control over the final product's properties.
Advanced and Green Synthesis Strategies
In recent years, there has been a significant shift towards the development of more advanced and environmentally friendly synthetic methodologies. These strategies aim to provide better control over the product's morphology, enhance reaction kinetics, and reduce the environmental impact of the synthesis process.
Hydrothermal and Solvothermal Approaches for Controlled Morphology
Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials from aqueous solutions under high temperature and pressure. researchgate.net This method is particularly effective for synthesizing transition metal phosphates with well-defined morphologies and structures. researchgate.net The use of organic amines as templates or structure-directing agents in hydrothermal synthesis has led to the formation of a variety of organically templated transition metal phosphates. researchgate.net
In a typical hydrothermal synthesis of a cobalt ammine phosphate, a mixture of a cobalt salt, a phosphate source (e.g., H₃PO₄), and an amine or ammonia are sealed in a Teflon-lined stainless steel autoclave and heated. researchgate.net The elevated temperature and autogenous pressure facilitate the dissolution of reactants and subsequent crystallization of the product. By carefully controlling parameters such as temperature, reaction time, and the molar ratios of the reactants, it is possible to influence the crystal growth and obtain products with specific morphologies, such as nanoparticles, nanorods, or hierarchical structures. daneshyari.com
For example, the hydrothermal synthesis of a tris(2-aminoethyl)ammonium cobalt phosphate was achieved by heating a mixture of CoF₂, H₃PO₄, and tris(2-aminoethyl)amine in water at 473 K for 10 days. researchgate.net This resulted in the formation of good quality dark blue single crystals. researchgate.net A similar approach using ammonia as the ligand source could be tailored to produce azane;cobalt(3+);phosphate with controlled morphology.
Table 2: Influence of Hydrothermal Synthesis Parameters on Product Morphology
| Parameter | Effect on Morphology |
| Temperature | Higher temperatures can lead to larger crystal sizes and different phases. |
| Reaction Time | Longer reaction times can promote crystal growth and improve crystallinity. |
| Precursor Concentration | Can influence nucleation and growth rates, affecting particle size. |
| Amine/Template | The choice of amine can direct the formation of specific crystal structures and morphologies. daneshyari.com |
| pH | Affects the solubility of precursors and the stability of the complex, influencing the final product. |
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted synthesis has emerged as a green and efficient method for the rapid preparation of a wide range of materials, including transition metal complexes. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher yields and purer products compared to conventional heating methods. nih.govbibliomed.org
The application of microwave irradiation to the synthesis of cobalt phosphate nanoparticles has been shown to be a successful strategy for producing uniform nanoparticles with tunable sizes. bibliomed.org In a typical microwave-assisted synthesis, a solution containing a cobalt salt, a phosphate source, and any necessary ligands or structure-directing agents is subjected to microwave irradiation in a dedicated microwave reactor. bibliomed.org The rapid and uniform heating provided by microwaves can lead to faster nucleation and growth of crystals, which can result in smaller and more uniform particle sizes. bibliomed.org
The reaction kinetics are significantly enhanced due to the efficient energy transfer of microwaves to polar molecules in the reaction mixture. This can lead to localized superheating and increased reaction rates. By controlling the microwave power and irradiation time, it is possible to fine-tune the size and morphology of the resulting nanoparticles. bibliomed.orgsemanticscholar.org For the synthesis of this compound, a microwave-assisted approach could offer a rapid and energy-efficient route to the desired product.
Electrochemical Synthesis of Cobalt(III) Ammine Phosphate Derivatives
Electrochemical synthesis provides a versatile and controllable method for the deposition of thin films and coatings of metal complexes. While the direct electrochemical synthesis of discrete this compound crystals is less common, this technique can be employed to generate cobalt(III) ammine species in solution, which can then react with phosphate ions.
One approach involves the electrochemical oxidation of Co(II) to Co(III) in an ammonia-containing electrolyte. The electrochemically generated Co(III) ions can then react with phosphate ions present in the solution to form the desired complex. This method allows for precise control over the oxidation state of the cobalt and the rate of complex formation by adjusting the applied potential or current.
Alternatively, cobalt ammine complexes can be used as precursors in electrochemical deposition processes. For example, the electrochemical reduction of a stable Co(III) ammine complex in an alkaline solution can lead to the formation of a labile Co(II) species, which then precipitates as cobalt hydroxide (B78521). While this does not directly yield the phosphate complex, it demonstrates the utility of electrochemical methods in manipulating cobalt ammine species.
Furthermore, electrochemical methods have been used for the synthesis of cobalt-containing nanoparticles by the reduction of cobalt(III) ammine complexes. researchgate.net This suggests the potential for developing an electrochemical route where a cobalt electrode is anodically dissolved in an ammonia and phosphate-containing electrolyte to form the desired complex directly on the electrode surface or in the bulk solution.
Mechanochemical Synthesis Methodologies
Mechanochemical synthesis, a solvent-free or low-solvent technique, utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions. wku.edunih.gov This approach offers several advantages over traditional solution-based methods, including reduced solvent waste, shorter reaction times, and the potential for accessing novel phases or polymorphs. wku.edu
In the context of this compound complexes, mechanochemical synthesis can be performed by grinding a mixture of a cobalt(II) salt, an ammonium salt (as the source of ammine ligands), an oxidizing agent, and a phosphate source. The mechanical forces generated during milling promote intimate contact between the reactants, facilitating the oxidation of Co(II) to Co(III) and the coordination of the ammine and phosphate ligands.
Key Parameters in Mechanochemical Synthesis:
| Parameter | Influence on Synthesis |
| Milling Frequency/Speed | Affects the energy input and can influence reaction kinetics and product crystallinity. |
| Milling Time | Determines the extent of reaction completion and can impact the phase purity of the product. |
| Ball-to-Powder Ratio | Influences the efficiency of energy transfer and mixing of reactants. |
| Nature of Reactants | The choice of cobalt salt (e.g., cobalt(II) chloride, cobalt(II) nitrate) and phosphate source can affect the final product. |
Research on the mechanochemical synthesis of related cobalt tungstate (CoWO4) has demonstrated that ball milling is an effective method for producing the desired compound at room temperature. mdpi.com This suggests the feasibility of a similar approach for cobalt ammine phosphate complexes.
Environmentally Benign and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds to minimize environmental impact. wku.edu For this compound complexes, this involves the use of less hazardous starting materials, the reduction or elimination of organic solvents, and energy-efficient reaction conditions.
One prominent environmentally benign approach is solvent-free synthesis , which aligns with the principles of mechanochemistry. nih.gov By avoiding the use of organic solvents, this method reduces volatile organic compound (VOC) emissions and simplifies product isolation. wku.edu
Furthermore, the choice of oxidizing agent is crucial. Hydrogen peroxide is often employed as a "green" oxidizing agent in the synthesis of Co(III) ammine complexes because its primary byproduct is water. oneonta.eduprezi.com This is a significant improvement over oxidizing agents that produce hazardous byproducts.
Control of Stoichiometry, Isomerism, and Crystallinity during Synthesis
The precise control over the composition, three-dimensional arrangement of ligands, and the crystalline nature of this compound is critical for its potential applications. This control is achieved by manipulating various synthetic parameters.
Strategies for Regio- and Stereoselective Synthesis
Octahedral cobalt(III) complexes, such as those of this compound, can exist as different isomers, including geometric (cis/trans) and optical (Λ/Δ) isomers. nih.govlibretexts.org The selective synthesis of a particular isomer is a key challenge in coordination chemistry.
Strategies for Isomeric Control:
Ligand Design: While ammonia itself is a simple ligand, the introduction of other, more complex ligands alongside it can direct the stereochemistry. For complexes with mixed ligands, the steric bulk and electronic properties of the co-ligands can favor the formation of one isomer over another.
Template-Directed Synthesis: In some cases, a template molecule can be used to direct the assembly of the complex into a specific isomeric form.
Photocatalysis: Recent research has explored the use of photocatalysts for the deracemization of cobalt(III) complexes, allowing for the enrichment of one enantiomer. nih.gov This method has been demonstrated for cobalt(III) diketonate complexes and could potentially be adapted for other systems.
Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred isomer. For instance, linkage isomers, where a ligand can bind through different atoms, can sometimes be interconverted by heating, which favors the more thermodynamically stable isomer. oneonta.edu
Influence of Reaction Parameters on Product Purity and Yield
The purity and yield of the synthesized this compound are highly dependent on the reaction conditions. Careful optimization of these parameters is necessary to obtain a high-quality product.
Influence of Key Reaction Parameters:
| Parameter | Effect on Purity and Yield |
| Temperature | Temperature can significantly affect reaction rates and the solubility of reactants and products. For instance, in the synthesis of cobalt oxide nanoparticles, higher annealing temperatures lead to increased crystallinity. chalcogen.ro Similarly, for cobalt complexes, temperature can influence the formation of the desired crystalline phase and can also be used to drive reactions to completion, thereby increasing the yield. ntu.edu.sgmdpi.com |
| pH | The pH of the reaction medium is crucial, particularly in aqueous syntheses. It influences the speciation of both the cobalt ion and the phosphate anion. For the formation of cobalt-ninhydrin complexes, a specific pH of 8.2 was found to be optimal. researchgate.net In the synthesis of cobalt ammine complexes, the concentration of ammonia (which dictates the pH) is a key factor in ensuring the formation of the desired hexaammine or pentaammine species. uri.edu |
| Reactant Concentration | The stoichiometry of the reactants is a fundamental factor in determining the final product. An excess of the ammine ligand is often used to favor the formation of the fully coordinated cobalt(III) ammine complex. oneonta.edu The concentration of the cobalt salt and phosphate source will also directly impact the yield. |
| Reaction Time | Sufficient reaction time is necessary to ensure the completion of the oxidation of Co(II) to Co(III) and the subsequent ligand exchange reactions. Inadequate reaction times can lead to impure products containing starting materials or intermediate species. |
| Stirring/Agitation | Proper mixing is essential to ensure homogeneity and facilitate the reaction between the components, especially in heterogeneous reaction mixtures. |
By carefully controlling these parameters, it is possible to optimize the synthesis of this compound to achieve high purity and yield.
Advanced Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Molecular and Electronic Structure Determination
Spectroscopy is a fundamental tool for probing the intricate details of cobalt(III) ammine phosphate (B84403) complexes. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can deduce information about their chemical bonds, electronic transitions, and the local environment of specific atomic nuclei.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
In a typical hexaamminecobalt(III) complex, the coordinated ammine ligands exhibit characteristic vibrational frequencies. nih.govmdpi.comd-nb.info For instance, the N-H stretching vibrations are typically observed in the high-frequency region of the infrared spectrum. The Co-N stretching modes, which are indicative of the coordination bond strength, appear at lower frequencies. d-nb.info The phosphate anion (PO4^3-) also has distinct vibrational modes, including stretching and bending vibrations, which can be identified in both IR and Raman spectra. nih.gov The positions and splitting of these bands can provide clues about the symmetry of the phosphate group and its interactions with the cobalt complex cation through hydrogen bonding. nih.gov
Key Vibrational Modes for a Hexaamminecobalt(III) Phosphate Complex:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretching | 3200 - 3400 | FT-IR, Raman |
| NH3 Degenerate Deformation | ~1600 | FT-IR, Raman |
| NH3 Symmetric Deformation | ~1350 | FT-IR, Raman |
| NH3 Rocking | 800 - 900 | FT-IR, Raman |
| P-O Stretching (Phosphate) | 900 - 1100 | FT-IR, Raman |
| Co-N Stretching | 400 - 500 | FT-IR, Raman |
This table presents typical ranges and is subject to variation based on the specific complex and its environment.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the cobalt(III) complex. For octahedral Co(III) complexes, which are typically low-spin d6 systems, two main d-d electronic transitions are expected. These correspond to the transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. These transitions give rise to characteristic absorption bands in the visible region of the spectrum, which are responsible for the color of these compounds. mdpi.comshu.edunih.gov Ligand-to-metal charge transfer (LMCT) bands can also be observed, often at higher energies in the ultraviolet region. mdpi.com
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral cobalt complexes. mdpi.comshu.eduoup.comcore.ac.uk If the cobalt(III) ammine phosphate complex possesses a chiral structure, it will absorb left and right-circularly polarized light differently, resulting in a CD spectrum. This technique is particularly useful for determining the absolute configuration of chiral metal centers and for studying conformational changes in these complexes. shu.eduoup.com
Typical Electronic Transitions for Octahedral Co(III) Ammine Complexes:
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ¹A₁g → ¹T₁g | 450 - 550 | 10 - 100 |
| ¹A₁g → ¹T₂g | 350 - 450 | 10 - 100 |
Values are approximate and can be influenced by the specific ligands and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei
NMR spectroscopy is a versatile tool for obtaining detailed structural information about cobalt(III) ammine phosphate complexes in solution and the solid state. Key nuclei for investigation include ³¹P and ⁵⁹Co.
³¹P NMR is highly sensitive to the chemical environment of the phosphate group. The chemical shift of the ³¹P nucleus can indicate whether the phosphate is a free ion, hydrogen-bonded to the ammine ligands, or directly coordinated to a metal center. oxinst.comjmaterenvironsci.com
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES at the cobalt K-edge can determine the oxidation state of the cobalt atom (Co(III) in this case) and provide information about its coordination geometry (e.g., octahedral). researchgate.netnih.govunivie.ac.atuu.nl The pre-edge features and the shape of the absorption edge are sensitive to the electronic structure and symmetry of the cobalt center. researchgate.netnih.gov Phosphorus K-edge XANES can reveal details about the phosphate group's binding to cobalt ions. mdpi.comresearchgate.net
EXAFS provides information about the local atomic environment around the absorbing atom, including the number, type, and distance of neighboring atoms. researchgate.netnih.govosti.govresearchgate.net For a hexaamminecobalt(III) phosphate, Co K-edge EXAFS can be used to determine the Co-N bond distances with high precision. nih.gov P K-edge EXAFS can probe the P-O bond lengths within the phosphate anion and potentially identify longer-range interactions, such as P-Co distances in cases of inner-sphere coordination or strong ion pairing. mdpi.com
Representative EXAFS Fitting Parameters for a Co(III) Ammine Complex:
| Absorber-Scatterer | Coordination Number (N) | Distance (Å) |
| Co - N | 6 | ~1.96 |
| P - O (in PO₄³⁻) | 4 | ~1.54 |
These are idealized values; actual experimental results will have associated uncertainties.
Photoelectron Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)
Photoelectron spectroscopy provides information about the elemental composition and electronic states of the atoms at the surface of a material.
X-ray Photoelectron Spectroscopy (XPS) is used to identify the elements present in the compound and their oxidation states. researchgate.netnih.govvub.beibs.re.krtue.nl For a cobalt(III) ammine phosphate, XPS can confirm the presence of Co, N, P, and O. The binding energies of the Co 2p, N 1s, P 2p, and O 1s core levels can be used to determine the +3 oxidation state of cobalt and to characterize the chemical environment of the nitrogen in the ammine ligands and the phosphorus and oxygen in the phosphate group. researchgate.netresearchgate.netvub.be
Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic structure of the material. It provides information about the molecular orbitals and the density of states near the Fermi level. This can be useful for understanding the electronic properties that govern the reactivity and catalytic behavior of these complexes.
Typical XPS Binding Energies for Cobalt Ammine Phosphate:
| Core Level | Approximate Binding Energy (eV) |
| Co 2p₃/₂ | ~781 - 783 |
| N 1s (in NH₃) | ~400 |
| P 2p | ~133 - 134 |
| O 1s (in PO₄³⁻) | ~531 - 532 |
Binding energies can vary depending on the specific compound, surface charging, and instrument calibration.
Diffraction Methods for Crystalline Arrangement and Long-Range Order
X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the crystalline state of cobalt(III) ammine phosphate compounds. researchgate.netmst.eduoup.comnih.gov Single-crystal XRD can provide a precise and unambiguous determination of the crystal structure, including unit cell dimensions, space group, and the exact positions of all atoms. nih.govacs.org This allows for the accurate measurement of bond lengths and angles, as well as the characterization of intermolecular interactions such as hydrogen bonding between the ammine ligands and the phosphate anions. nih.gov Powder XRD is used to identify the crystalline phases present in a bulk sample and to assess its purity. researchgate.netoup.comresearchgate.net The diffraction pattern is a fingerprint of the crystal structure.
Advanced Microscopic Techniques for Morphological and Surface Characterization
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material. In this method, a focused beam of high-energy electrons is scanned across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. By detecting the secondary electrons emitted from the surface, a high-resolution, three-dimensional image of the sample's morphology can be generated.
For hexaamminecobalt(III) phosphate, SEM analysis would be crucial for determining the size, shape, and state of aggregation of its crystalline particles. Based on studies of related compounds, such as ammonium (B1175870) cobalt phosphate (NH₄CoPO₄·H₂O), one might expect to observe morphologies ranging from flower-like nanosheet assemblies to more regular, faceted microcrystals, depending on the synthesis conditions. uwo.ca Analysis of composites containing the hexaamminecobalt(III) cation has also been performed using SEM to confirm surface morphology. researchgate.net
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX) provides elemental analysis. When the primary electron beam strikes the sample, it can cause an atom to eject an inner-shell electron. An electron from a higher energy shell then fills the vacancy, releasing the excess energy as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. The EDX detector collects these X-rays to create a spectrum, allowing for the qualitative and quantitative determination of the elemental composition of the sample. EDX mapping can also be performed to visualize the spatial distribution of elements across the sample's surface.
An EDX analysis of hexaamminecobalt(III) phosphate would be expected to confirm the presence and relative atomic percentages of Cobalt (Co), Phosphorus (P), Oxygen (O), and Nitrogen (N). Studies on related ammonium cobalt phosphate nanosheets have used EDX mapping to demonstrate the homogeneous distribution of these elements throughout the material, confirming compositional uniformity. uwo.calookchem.com
Table 1: Illustrative SEM and EDX Analysis Findings for a Cobalt Phosphate Compound
This table provides an example of the type of data obtained from SEM/EDX analysis, based on findings for related cobalt phosphate materials. uwo.canih.gov
| Parameter | Description | Illustrative Finding |
| Morphology (SEM) | Visual description of particle shape and surface texture. | Agglomerated, flower-like structures composed of thin nanosheets or distinct polyhedral crystals. |
| Particle Size (SEM) | The average diameter or length of the particles/crystals. | Ranging from several hundred nanometers to a few micrometers. |
| Elemental Composition (EDX) | Elements detected and their relative abundance (atomic %). | Co, P, O, N. |
| Elemental Mapping (EDX) | Spatial distribution of detected elements. | Homogeneous distribution of Co, P, O, and N across the particle surface. |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) with Selected Area Electron Diffraction (SAED)
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of a material's internal structure. In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin specimen. The electrons that pass through are focused by a series of electromagnetic lenses to form an image on a detector. This allows for the detailed investigation of particle size, shape, and morphology.
For hexaamminecobalt(III) phosphate, TEM would provide clearer images of the individual crystals or nanosheets than SEM. For instance, in the related compound ammonium cobalt phosphate, TEM images have detailed the rectangular nanosheet structure. uwo.ca
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the crystallographic lattice of a material. By resolving the atomic columns within a crystal, HRTEM can reveal information about lattice defects, grain boundaries, and surface structures. An HRTEM image of a crystalline sample of hexaamminecobalt(III) phosphate would show the ordered arrangement of atoms, and the measured interplanar spacing between lattice fringes could be used to identify specific crystal planes. For example, HRTEM analysis of ammonium cobalt phosphate nanosheets revealed distinct lattice fringes with an interplanar spacing of 0.47 nm, which was assigned to the (110) crystal plane. uwo.ca
Selected Area Electron Diffraction (SAED) is a complementary technique performed within the TEM. By focusing the electron beam on a specific area of the sample, a diffraction pattern is generated. This pattern is a result of the electrons being scattered by the periodic arrangement of atoms in the crystal lattice. The geometry and spacing of the spots or rings in the SAED pattern are characteristic of the material's crystal structure and orientation. A crystalline sample of hexaamminecobalt(III) phosphate would produce a pattern of sharp, distinct spots, confirming its single-crystal nature, while a polycrystalline sample would produce a series of concentric rings. utwente.nlajol.info The SAED pattern for crystalline ammonium cobalt phosphate shows clear diffraction spots, indicative of its high crystallinity. uwo.ca
Table 2: Illustrative TEM, HRTEM, and SAED Analysis Findings for a Crystalline Cobalt Phosphate Compound
This table exemplifies the data that would be generated from a detailed TEM analysis, based on studies of similar crystalline cobalt phosphate materials. uwo.cadiva-portal.org
| Technique | Parameter | Illustrative Finding |
| TEM | Morphology & Size | Well-defined, rectangular or polyhedral nanoplatelets; size range 50-200 nm. |
| HRTEM | Lattice Fringes | Clearly visible and ordered lattice fringes. |
| HRTEM | Interplanar Spacing (d-spacing) | A measured d-spacing of ~0.47 nm, corresponding to a specific crystallographic plane (e.g., (110)). |
| SAED | Diffraction Pattern | A distinct pattern of bright diffraction spots, confirming a well-defined, single-crystal structure. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surfaces with sub-nanometer resolution. atriainnovation.comnpl.co.uk Unlike electron microscopy, AFM does not use an electron beam but instead scans a sharp physical probe, or tip, attached to a flexible cantilever across the sample surface. Forces between the tip and the sample (such as van der Waals, electrostatic, or capillary forces) cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a position-sensitive photodetector measures this deflection, which is then used by a feedback loop to generate a three-dimensional topographic map of the surface. nih.gov
For hexaamminecobalt(III) phosphate, AFM would be employed to obtain detailed quantitative information about its surface topography. The technique can be operated in various environments, including air or liquid. dtu.dk An AFM analysis would yield precise measurements of surface features, such as the height of crystal steps, surface roughness, and the presence of any defects or domains on the crystal facets. While specific AFM studies on hexaamminecobalt(III) phosphate are not prominent in the literature, the technique has been applied to other cobalt phosphate materials to probe surface properties. uoregon.edu
Table 3: Illustrative AFM Surface Topography Data for a Crystalline Material
This table illustrates the type of quantitative surface data that AFM provides. The values are representative of what might be expected for a smooth, crystalline surface.
| Measurement | Description | Illustrative Value |
| Imaging Mode | The operational mode used to scan the surface. | Tapping Mode in Air |
| Scan Area | The dimensions of the scanned surface area. | 1 µm x 1 µm |
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height profile from the mean line. | 0.5 - 2.0 nm |
| Average Height (Z-height) | The average height of the topographic features observed. | 50 - 200 nm |
| Surface Features | Qualitative description of observed topography. | Atomically flat terraces separated by uniform step heights, indicative of layered crystal growth. |
Theoretical and Computational Investigations of Azane;cobalt 3+ ;phosphate Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within azane;cobalt(3+);phosphate (B84403) systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing unique insights into the electronic makeup of these complexes.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the electronic structure, geometry, and properties of cobalt-ammine-phosphate systems.
In the context of the hexaamminecobalt(III) cation, [Co(NH3)6]³⁺, DFT studies are used to optimize the molecular geometry, calculate vibrational frequencies, and analyze the molecular orbitals. The interaction with a phosphate anion is often modeled as an outer-sphere complex, where the phosphate ion does not directly replace an ammonia (B1221849) ligand but interacts electrostatically and through hydrogen bonding with the ammine ligands.
DFT calculations can predict how the electronic properties of the cobalt center and the ammine ligands are perturbed by the nearby phosphate ion. For instance, calculations can reveal shifts in the energies of the frontier molecular orbitals (HOMO and LUMO) upon ion pairing, which has implications for the complex's reactivity and spectroscopic properties. The nature of the Co-N bond is shown to be a dative covalent bond, with significant charge transfer from the nitrogen lone pairs of the ammonia ligands to the cobalt(III) center. The interaction with phosphate can further polarize the N-H bonds of the ammonia ligands, strengthening hydrogen bonding interactions.
Table 1: Selected DFT-Calculated Parameters for [Co(NH3)6]³⁺
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Co-N Bond Length | ~1.97 Å | B3LYP/6-31G |
| N-Co-N Angle | 90°, 180° | B3LYP/6-31G |
| HOMO-LUMO Gap | ~5.9 eV | B3LYP/6-31G* |
Note: The values presented are typical and can vary depending on the specific functional and basis set used in the calculation.
For a more rigorous and accurate description of the electronic structure, particularly for excited states and complex electron correlation effects, ab initio methods are employed. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) provide a higher level of theory.
In the study of the hexaamminecobalt(III) ion, multiconfiguration quasidegenerate second-order perturbation theory (MCQDPT2) has been used to compute the ligand-field transition energies. osti.gov These calculations can accurately predict the energies of the d-d electronic transitions that give rise to the characteristic color of the complex. When modeling the system in solution, a polarizable continuum model (PCM) can be used to account for the solvent effects. osti.gov
Ab initio calculations are also crucial for benchmarking DFT results and for studying systems where DFT may not be sufficiently accurate. For the azane;cobalt(3+);phosphate system, high-accuracy calculations can precisely quantify the interaction energy between the [Co(NH3)6]³⁺ cation and the PO₄³⁻ anion, dissecting the contributions from electrostatics, polarization, and charge transfer.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing insights into the dynamics of solvation, ion pairing, and conformational changes.
For this compound systems, MD simulations are particularly useful for understanding the behavior of the ions in aqueous solution. All-atom MD simulations have been performed to investigate the condensation of DNA, which has a phosphate backbone, in the presence of the trivalent hexaamminecobalt(III) cation. researchgate.netionicviper.org These studies reveal that the Co(NH3)6³⁺ ion interacts strongly with the phosphate groups of DNA, mediated by a combination of electrostatic attraction and hydrogen bonding. researchgate.netionicviper.org
Force field parameters for the cobalt complex, crucial for classical MD simulations, can be derived from high-level ab initio calculations, such as Car-Parrinello molecular dynamics. researchgate.netionicviper.org These simulations show that the cobalt-ammine complex retains its octahedral structure in solution, and the ammonia ligands form a stable coordination sphere. The interaction with phosphate is characterized by the formation of both inner-sphere and outer-sphere complexes, where water molecules can mediate the interaction. The dynamics of the hydration shells around both the cation and the phosphate anion have been studied, revealing how these ions structure the surrounding water molecules. Ab initio MD simulations of the phosphate ion in water, for instance, show that it has a strong structuring effect on the surrounding water, slowing down the dynamics of the first solvation shell.
Table 2: Hydration Properties of Phosphate (PO₄³⁻) from MD Simulations
| Property | Value | Simulation Method |
|---|---|---|
| First Solvation Shell Coordination Number | ~12-14 H₂O | Ab Initio MD |
| Second Solvation Shell Coordination Number | ~20-24 H₂O | Ab Initio MD |
| Residence Time of Water in First Shell | Significantly longer than bulk water | Ab Initio MD |
Computational Modeling of Reaction Pathways and Energetic Profiles
Computational chemistry provides the tools to map out the potential energy surfaces for chemical reactions, allowing for the determination of reaction mechanisms, transition states, and activation energies. For this compound systems, this can include ligand exchange reactions or the dynamics of ion-pair formation and dissociation.
For example, the pathway for the substitution of an ammonia ligand by a phosphate ion to form an inner-sphere complex, [Co(NH3)5(PO4)], can be modeled. Such calculations would involve locating the transition state structure for the ligand exchange process and calculating the associated energy barrier. This provides insight into the lability of the ammine ligands and the thermodynamic stability of the resulting phosphato complex.
DFT calculations can be used to compute the energetic profile for the association of the [Co(NH3)6]³⁺ cation and the PO₄³⁻ anion in solution. This involves calculating the free energy change as the ions approach each other, accounting for solvent effects. The resulting potential of mean force can reveal the stability of contact ion pairs versus solvent-separated ion pairs.
Prediction and Interpretation of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. For cobalt(III) ammine complexes, electronic absorption spectroscopy (UV-Vis) is a key characterization technique.
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. For [Co(NH3)6]³⁺, TD-DFT can predict the d-d transitions responsible for its absorption bands in the visible region. semanticscholar.org The calculated spectrum can be compared with experimental data to validate the computational model. ionicviper.org The presence of a phosphate counter-ion can cause subtle shifts in the absorption maxima due to outer-sphere interactions, which can also be investigated computationally.
Vibrational spectroscopy (Infrared and Raman) is another important tool. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the [Co(NH3)6]³⁺ cation and the PO₄³⁻ anion. This allows for the assignment of experimental spectral features, such as the N-H stretching and bending modes of the ammonia ligands, the Co-N stretching modes, and the P-O stretching and bending modes of the phosphate ion. The calculations can also predict how these vibrational frequencies shift upon ion-pair formation due to hydrogen bonding and electrostatic interactions.
Table 3: Computationally Predicted UV-Vis Absorption Maxima for [Co(NH3)6]³⁺
| Electronic Transition | Predicted λ_max (nm) | Experimental λ_max (nm) |
|---|---|---|
| ¹A₁g → ¹T₁g | ~470 | 475 |
| ¹A₁g → ¹T₂g | ~340 | 340 |
Note: Predicted values are approximate and depend on the level of theory and inclusion of solvent effects. semanticscholar.org
Ligand Field Theory and Crystal Field Theory Applications
Ligand Field Theory (LFT) and its simpler electrostatic predecessor, Crystal Field Theory (CFT), are models used to describe the electronic structure of transition metal complexes. ru.nl They are particularly effective at explaining the d-orbital splitting that gives rise to the magnetic and spectroscopic properties of these compounds.
For the octahedral [Co(NH3)6]³⁺ complex, the cobalt(III) ion has a d⁶ electron configuration. Ammonia is a strong-field ligand, meaning it causes a large splitting of the d-orbitals into the lower energy t₂g set and the higher energy eg set. This energy separation is denoted by Δo (or 10Dq).
According to LFT, the six d-electrons of Co(III) will occupy the lower energy t₂g orbitals, resulting in a low-spin configuration (t₂g⁶ eg⁰) with a total spin of S=0. This diamagnetic nature is consistent with experimental observations. LFT can be used to rationalize the observed UV-Vis spectra, where the absorption bands correspond to electronic transitions from the filled t₂g orbitals to the empty eg orbitals (e.g., ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g). semanticscholar.org
While CFT treats the ligands as point charges, LFT incorporates molecular orbital theory to provide a more complete picture of the covalent character of the metal-ligand bonds. ru.nl In the context of an this compound system where phosphate is an outer-sphere counter-ion, the primary ligand field is determined by the six ammonia ligands. The electrostatic field of the phosphate anion would be considered a minor perturbation to the d-orbital energies, which could be modeled within the LFT framework to explain small changes in spectroscopic or magnetic properties.
Reactivity and Reaction Mechanisms of Azane;cobalt 3+ ;phosphate Complexes
Ligand Exchange and Substitution Reactions at the Cobalt(III) Center
Ligand exchange in cobalt(III) ammine complexes involves the replacement of one or more ligands in the inner coordination sphere with other nucleophiles. chemguide.co.uk These reactions are fundamental to the synthesis of various derivatives and understanding their stability in different chemical environments.
The terms labile and inert are kinetic descriptions of the rate at which a complex undergoes ligand substitution. Cobalt(III) complexes are characteristically inert, while cobalt(II) complexes are labile. libretexts.orgnih.gov For instance, the hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺, is thermodynamically unstable in acidic solution and should, in principle, hydrolyze. However, the reaction is exceedingly slow, and the complex can persist for weeks in such conditions due to a high activation energy barrier for ligand substitution. libretexts.org This kinetic stability makes it thermodynamically metastable. libretexts.org In contrast, the analogous cobalt(II) complex, [Co(NH₃)₆]²⁺, reacts almost instantaneously. libretexts.org
The rate of ligand exchange is often studied by introducing a new ligand and monitoring the reaction progress. In a study involving the exchange of water in aquopentaamminecobalt(III), [Co(NH₃)₅(H₂O)]³⁺, with triethylphosphate (TEP), the reaction was found to be unimolecular. The kinetics were followed conductometrically and spectrophotometrically, yielding specific rate constants and activation parameters for the substitution process.
| Temperature (°C) | Rate Constant, k (s⁻¹) for [Co(NH₃)₅(H₂O)]³⁺ + TEP |
| 25.0 | 0.000028 |
| 30.0 | 0.000045 |
| 35.0 | 0.000071 |
| 40.0 | 0.000110 |
| 45.0 | 0.000167 |
| Data derived from studies on the exchange of water with triethylphosphate (TEP) in Co(NH₃)₅(H₂O)₃. |
Phosphate (B84403) ions can influence the reactivity of cobalt(III) ammine complexes both through direct coordination and through outer-sphere interactions. Direct substitution of a ligand like water by a phosphate derivative, such as triethylphosphate, has been kinetically characterized.
Ligand substitution reactions in coordination complexes can proceed through several mechanisms, primarily categorized as associative, dissociative, or interchange. differencebetween.com
Associative Mechanism (A): The incoming ligand binds to the metal center first, forming a detectable intermediate with an increased coordination number, after which the leaving group departs. wikipedia.orgdifferencebetween.com This is analogous to an Sₙ2 reaction in organic chemistry. wikipedia.org These pathways are characterized by a negative entropy of activation. wikipedia.org
Dissociative Mechanism (D): The leaving group departs first in a rate-determining step, forming an intermediate with a reduced coordination number, which is then rapidly captured by the incoming ligand. differencebetween.comdifference.wiki This is analogous to an Sₙ1 reaction. wikipedia.org
Interchange Mechanism (I): The incoming ligand enters the coordination sphere as the leaving group is departing in a concerted process, without a distinct intermediate. This can have associative (Iₐ) or dissociative (Iₑ) character, depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. jamesfodor.com
For octahedral cobalt(III) complexes, which are coordinatively saturated, the dissociative (D) or interchange dissociative (Iₑ) pathway is generally favored. nih.govjamesfodor.com The steric hindrance of six ligands makes the approach of a seventh ligand in a purely associative pathway difficult. libretexts.org The unimolecular nature of the ligand exchange reaction between [Co(NH₃)₅(H₂O)]³⁺ and triethylphosphate supports a dissociative mechanism.
Redox Chemistry and Electron Transfer Processes Involving Cobalt(III)/Cobalt(II)
The redox couple Co(III)/Co(II) is central to the chemistry of these complexes. The conversion between these two oxidation states dramatically alters the complex's reactivity, particularly its kinetic lability. nih.gov The hexaamminecobalt(II) complex is readily oxidized to the corresponding cobalt(III) complex by atmospheric oxygen, a reaction that highlights the stability of the Co(III) state with ammine ligands. docbrown.infolibretexts.orgyoutube.com The thermodynamics and kinetics of (hexaamine)cobalt(III/II) redox couples are influenced by the steric strain induced by the ligand system. acs.org
Electrochemical methods such as cyclic voltammetry (CV) are powerful tools for investigating the redox properties of cobalt complexes. CV studies can determine the reduction and oxidation potentials of the Co(III)/Co(II) couple and provide insights into the kinetics of electron transfer.
Studies on cobalt species in the presence of phosphate show characteristic redox waves corresponding to the Co(III)/Co(II) transition. researchgate.netresearchgate.net The electrochemical behavior of cobalt ethylenediamine (B42938) complexes, which are structurally similar to ammine complexes, has been investigated at high pH. shd.org.rs The reduction of [Co(en)₃]³⁺ to [Co(en)₃]²⁺ was found to be a totally irreversible, one-electron exchange reaction. shd.org.rs
| Complex Couple | E₁/₂ or Epc (V vs. SHE) | Medium/Conditions | Reference |
| [Co(NH₃)₆]³⁺/²⁺ | -0.18 | Aqueous | acs.org |
| [Co(en)₃]³⁺/²⁺ | -0.58 | pH 12 | shd.org.rs |
| K₅[Co(H₂O)PW₁₁O₃₉]³⁻/⁴⁻ | ~0.66 | Aqueous | chemrxiv.org |
| E₁/₂ represents the half-wave potential for a reversible process, while Epc is the cathodic peak potential for an irreversible process. Potentials are converted to the Standard Hydrogen Electrode (SHE) scale for comparison. |
Electron transfer between two metal complexes can occur via two primary mechanisms:
Outer-Sphere Electron Transfer: The coordination spheres of the two complexes remain intact. The electron tunnels through space from the reductant to the oxidant. wikipedia.org This process is favored when the ligands are substitution-inert. york.ac.uk The self-exchange reaction between [Co(NH₃)₆]³⁺ and [Co(NH₃)₆]²⁺ is a classic example of an outer-sphere process, as the ammine ligands lack an additional lone pair to form a bridge. rsc.orgprinceton.edu The rate of these reactions is described by Marcus Theory and depends on the thermodynamic driving force and the reorganizational energy required for the complexes to adjust their bond lengths to accommodate the change in oxidation state. wikipedia.org
Inner-Sphere Electron Transfer: The oxidant and reductant are connected by a bridging ligand that is common to both coordination spheres. wikipedia.org The electron is transferred through this bridge. york.ac.ukwikipedia.org This mechanism requires at least one of the complexes to be labile enough to allow the bridge to form. york.ac.uk The pioneering work by Henry Taube demonstrated this mechanism using the reduction of [Co(NH₃)₅Cl]²⁺ (inert) by [Cr(H₂O)₆]²⁺ (labile). wikipedia.orglibretexts.org In this reaction, the chloride ion forms a bridge between the Co(III) and Cr(II) centers, facilitating electron transfer. After the electron is transferred, the now labile Co(II) complex releases its ligands, while the inert Cr(III) complex retains the chloride, providing clear evidence of the bridging mechanism. wikipedia.orglibretexts.org
Photochemical Reactivity and Photodecomposition Pathways
The photochemical behavior of azane;cobalt(3+);phosphate complexes is predominantly characterized by photoredox reactions initiated by ligand-to-metal charge transfer (LMCT). Upon irradiation with ultraviolet light, an electron is transferred from a ligand-centered orbital to a metal-centered d-orbital. This process results in the transient reduction of the cobalt(III) center to cobalt(II) and the oxidation of a ligand.
The primary photochemical process can be represented as: CoIII(NH3)n(PO4)+ + hν → *CoII(NH3)n(PO4•)+
This excited state is typically short-lived and undergoes rapid dissociation. The photodecomposition pathways are influenced by the nature of the ligands and the surrounding environment. In aqueous solutions, the primary products are a solvated cobalt(II) ion and oxidized ligand fragments. For ammine complexes, the oxidation of an ammine ligand can lead to the formation of ammonia-derived radicals.
A general mechanism for the photoreduction of cobalt(III) ammines involves the formation of a Co(II) complex and the liberation of an oxidized ligand radical. While specific studies on phosphate-containing complexes are limited, the behavior is expected to be analogous to other acidoamminecobalt(III) complexes. The quantum yields for the redox decomposition are dependent on the wavelength of irradiation and the specific ligands involved. In many cobalt(III) ammine complexes, irradiation of the LMCT bands leads to the production of cobalt(II) and the oxidized ligand.
Excitation: Absorption of a photon leads to the formation of an LMCT excited state.
Dissociation: The excited state rapidly dissociates into a cobalt(II) complex and a ligand radical.
Secondary Reactions: The cobalt(II) complex may undergo further ligand substitution or aquation, while the ligand radical can participate in subsequent reactions in the bulk solution.
Interactive Table: Photochemical Properties of Cobalt(III) Ammine Complexes
| Complex Type | Excitation | Primary Photochemical Process | Key Intermediates | Final Products |
|---|---|---|---|---|
| [Co(NH3)5X]2+ (X = halide, etc.) | UV (LMCT band) | Photoredox decomposition | *[CoII(NH3)5X•]2+ | Co(II)aq, oxidized ligand fragments |
| [Co(NH3)n(amino acid)]z+ | UV (CTTM band) | Photoredox, potential for Co-C bond formation | Co(II)-bound alkyl radical | Co(II), carbonyl compounds |
Thermal Decomposition Mechanisms and Solid-State Transformations (Focus on methodical study)
The thermal decomposition of this compound complexes in the solid state is a multi-step process that involves both redox reactions and structural transformations. Methodical studies, often employing techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), have elucidated the complex nature of these decompositions. The specific pathways and final products are highly dependent on the composition of the complex and the atmosphere (inert or oxidizing) in which the heating occurs.
A methodical study on the analogous di[carbonatotetraamminecobalt(III)] sulfate (B86663) trihydrate provides a framework for understanding the thermal behavior of cobalt(III) ammine complexes with oxyanion ligands. The decomposition of this compound proceeds as follows:
Dehydration: An initial mass loss corresponding to the removal of water of hydration occurs at relatively low temperatures (around 100 °C).
Redox Decomposition: At higher temperatures (e.g., ~240 °C in an inert atmosphere), a significant decomposition event takes place. This involves a quasi-intramolecular redox reaction where the ammine ligands act as reducing agents and the cobalt(III) center is reduced to cobalt(II). This step is accompanied by the release of gaseous products, including nitrogen, resulting from the oxidation of ammonia (B1221849).
Formation of Intermediates: The initial redox decomposition leads to the formation of a cobalt(II) intermediate. In the case of the sulfate analogue, a mixed-valence cobalt oxide-sulfate intermediate is formed. For a phosphate-containing complex, a cobalt(II) phosphate or mixed oxide-phosphate species would be expected.
Final Decomposition to Oxides or Metal: In an inert atmosphere, further heating can lead to the reduction of the intermediate to cobalt(II) oxide (CoO) and even metallic cobalt. In an air or oxygen-containing atmosphere, the final product is typically a cobalt oxide, most commonly Co3O4, formed through oxidation.
The decomposition process can be influenced by the nature of the counter-ion as well. For instance, in complexes with oxidizing anions, the initial redox reaction may involve the anion rather than the ammine ligand.
Interactive Table: Thermal Decomposition Stages of a Cobalt(III) Ammine Oxyanion Complex
| Temperature Range (°C) | Atmosphere | Process | Solid Products | Gaseous Products |
|---|---|---|---|---|
| ~100 | Inert/Air | Dehydration | Anhydrous Complex | H2O |
| ~240 | Inert | Redox Decomposition (Co(III) → Co(II)) | Cobalt(II) intermediate | N2, NH3, H2O |
| >240 | Air | Oxidative Decomposition | Co3O4 | N2, NH3, H2O |
| >500 | Inert | Further Reduction | CoO, Co (metallic) | - |
Acid-Base Equilibria and Protonation/Deprotonation of Phosphate and Ammine Ligands
The acid-base properties of this compound complexes are centered on the proton-donating and -accepting capabilities of the coordinated ammine and phosphate ligands.
Ammine Ligands: Coordinated ammine (NH3) ligands are significantly more acidic than free ammonia. The positively charged cobalt(III) center withdraws electron density from the nitrogen atom, weakening the N-H bonds and facilitating the loss of a proton. This deprotonation is a key step in the base-catalyzed hydrolysis of cobalt(III) ammine complexes, a mechanism known as the SN1CB (Substitution Nucleophilic Monomolecular Conjugate Base) mechanism.
The equilibrium for the deprotonation of a coordinated ammine ligand can be written as: [Co(NH3)nLm]3+ + H2O ⇌ [Co(NH3)n-1(NH2)Lm]2+ + H3O+
The pKa values for ammine protons in Co(III) complexes are generally high, indicating they are weak acids, but this acidity is crucial for their reactivity in basic solutions.
Phosphate Ligands: The coordinated phosphate ligand can exist in different protonation states (e.g., PO43-, HPO42-, H2PO4-). The pKa values of the coordinated phosphate will differ from those of the free phosphate ions due to the influence of the cobalt(III) center. The coordination to the positively charged metal center generally increases the acidity of the phosphate protons.
The equilibria for the deprotonation of a coordinated phosphate ligand can be represented as: [Co(L)x(H2PO4)]n+ + H2O ⇌ Co(L)x(HPO4)+ + H3O+ Co(L)x(HPO4)+ + H2O ⇌ Co(L)x(PO4)+ + H3O+
The hydrogen phosphate anion (HPO42-) has been noted to have a pKa value that is intermediate between that of Co(II)-H2O and Co(III)-H2O, which suggests its potential role in proton-coupled electron transfer processes. The specific pKa values for phosphate ligands within a cobalt(III) ammine framework are not extensively documented in the literature but are expected to be lower than those of free phosphoric acid due to the electrostatic effect of the Co(III) center.
Interactive Table: General pKa Values Related to Ligands in Cobalt Complexes
| Ligand/Species | Equilibrium | Approximate pKa | Notes |
|---|---|---|---|
| Free Ammonia (conjugate acid) | NH4+ ⇌ NH3 + H+ | 9.25 | - |
| Coordinated Ammine | [Co(NH3)6]3+ ⇌ [Co(NH3)5(NH2)]2+ + H+ | > 14 | Acidity is enhanced upon coordination. |
| Free Phosphoric Acid | H3PO4 ⇌ H2PO4- + H+ | 2.15 | - |
| Free Dihydrogen Phosphate | H2PO4- ⇌ HPO42- + H+ | 7.20 | - |
| Free Hydrogen Phosphate | HPO42- ⇌ PO43- + H+ | 12.35 | - |
Applications in Catalysis
Homogeneous Catalysis Utilizing Azane;Cobalt(3+);Phosphate (B84403) Complexes
While simple cobalt(III) ammine phosphate salts are not extensively documented as direct soluble catalysts for a broad range of organic reactions, related cobalt complexes demonstrate the catalytic potential of the cobalt center in a homogeneous environment. Cobalt(III) ammine complexes often play a crucial role as stable precursors that generate the catalytically active species under reaction conditions.
Cobalt-based catalysts are instrumental in mediating a variety of organic transformations. Although research often focuses on complexes with sophisticated organic ligands, the fundamental reactivity of cobalt provides a basis for understanding the potential roles of simpler coordination compounds.
C-H Activation : Cobalt-catalyzed C-H activation has become a powerful method for forming carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. acs.org For instance, cobalt-N-heterocyclic carbene catalysts can promote the ortho C-H alkenylation of certain imines with alkenyl phosphates at room temperature. nih.gov This highlights the capability of cobalt systems to facilitate challenging C-H functionalization reactions. acs.orgnih.gov First-row transition metals like cobalt are increasingly favored for these transformations due to their low cost and unique reactivity. rsc.org
Oxidation : Cobalt complexes are well-known for their ability to activate molecular oxygen, making them effective catalysts for aerobic oxidation reactions. nih.gov For example, cobalt(III) ammine complexes such as [Co(NH₃)₆]Cl₃ have been successfully employed as recyclable catalysts for the epoxidation of olefins like α-pinene, using air as the oxidant. researchgate.net In some systems, well-defined cobalt(II) and cobalt(III) aminophenol complexes have demonstrated competence in the catalytic aerobic oxidative cyclization of aminophenols with isonitriles. nih.gov
Reduction : Homogeneous cobalt catalysts are viable for the effective hydrogenation of C=O double bonds. spu.edu Molecularly-defined cobalt-triphos complexes, for example, act as non-noble metal catalysts for the reductive amination of carbonyl compounds, showcasing high selectivity for producing primary amines. researchgate.net
A significant role for cobalt(III) ammine complexes in homogeneous catalysis is that of a catalyst precursor. The stability of the Co(III) oxidation state allows these complexes to serve as reliable sources for generating catalytically active species in situ.
The homogeneity of cobalt-based water oxidation catalysts has been a subject of investigation, as various assumed homogeneous catalysts were found to form heterogeneous cobalt oxides (CoOx) under operating conditions. nih.gov Complexes such as [Co(NH₃)₆]³⁺ have been studied in this context. nih.gov Often, the soluble complex decomposes to deposit the true active catalyst, which may be a molecular deposit or a cobalt oxide species, on an electrode surface. nih.gov
Furthermore, cobalt(III) ammine complexes like hexamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃) and chloropentaamminecobalt(III) chloride ([Co(NH₃)₅Cl]Cl₂) serve as effective precursors for the synthesis of cobalt nanoparticles. researchgate.net These nanoparticles, formed by the chemical reduction of the ammine complexes, exhibit a range of morphologies and are catalytically active for various applications. researchgate.net Similarly, amorphous cobalt phosphate can act as an efficient pre-catalyst, for instance, in the electrosynthesis of ammonia (B1221849) from nitrate (B79036). researchgate.net
Heterogeneous Catalysis and Material Design Incorporating Cobalt(III) Ammine Phosphate
In heterogeneous catalysis, cobalt phosphate materials, particularly those incorporating ammonium (B1175870) ions, are valued for their robustness, high activity, and low cost. They are integral to the design of advanced materials for energy and environmental applications.
The performance of a heterogeneous catalyst is heavily dependent on its design, including the active phase, support material, and preparation method. Supported cobalt catalysts are crucial for industrial processes like ammonia synthesis.
The synthesis typically involves impregnating a high-surface-area support, such as activated carbon, with a precursor of the active phase, like cobalt nitrate. researchgate.netmdpi.com The choice of precursor and subsequent treatment, such as calcination temperature, significantly impacts the dispersion and particle size of the cobalt, which in turn affects the catalyst's activity. researchgate.netkobv.de For instance, studies on carbon-supported cobalt catalysts for ammonia synthesis have shown that the reaction is structure-sensitive, with an optimal cobalt particle size of 20–30 nm yielding the highest activity. mdpi.com
| Catalyst System | Support Material | Precursor | Key Synthesis Step | Application | Finding |
| Ba-Co/C | Graphitized Carbon | Cobalt Nitrate | Wet Impregnation | Ammonia Synthesis | Optimal activity achieved with Co particle size of 20-30 nm. mdpi.com |
| Co/AC | Activated Carbon | Cobalt Nitrate vs. Cobalt Acetate | Wet Impregnation & Pyrolysis | Ammonia Decomposition | Cobalt nitrate precursor led to smaller, well-dispersed particles and significantly higher activity. kobv.de |
Cobalt phosphate-based materials have emerged as leading non-noble-metal electrocatalysts for water splitting, which consists of the oxygen evolution reaction (OER) at the anode and the hydrogen evolution reaction (HER) at the cathode. rsc.org
Oxygen Evolution Reaction (OER) : The OER is often the bottleneck in water splitting due to its slow kinetics. nih.gov Ammonium cobalt phosphate (NH₄CoPO₄·H₂O) has been fabricated into two-dimensional nanosheets that exhibit high electrocatalytic activity and stability for OER in alkaline and saline water. nih.gov These materials offer a cost-effective alternative to precious metal catalysts like IrO₂. nih.gov The catalytic performance of hydrous cobalt phosphate thin films can be tuned by synthesis conditions, achieving low overpotentials for OER. rsc.org For example, a 2D ammonium cobalt phosphate nanosheet catalyst requires an overpotential of only 265 mV to deliver a current density of 10 mA cm⁻² in alkaline water. nih.gov
Hydrogen Evolution Reaction (HER) : While cobalt phosphates are more commonly studied for OER, modified versions are also effective for HER. A cobalt-iron-phosphate ((Co,Fe)PO₄) electrocatalyst synthesized via phosphidation demonstrated high activity and durability for HER in alkaline seawater, delivering 10 mA/cm² at a low overpotential of 137 mV. mdpi.com
The table below summarizes the electrocatalytic performance of various cobalt phosphate-based materials.
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| NH₄CoPO₄·H₂O Nanosheet | OER | 1.0 M KOH | 265 | Not specified | nih.gov |
| NH₄CoPO₄·H₂O Nanosheet | OER | 1.0 M KOH + 0.5 M NaCl | 252 | Not specified | nih.gov |
| Hydrous Cobalt Phosphate | OER | 1.0 M KOH | 292 | 98 | rsc.org |
| (Co,Fe)PO₄ | HER | 1.0 M KOH + Seawater | 137 | Not specified | mdpi.com |
In photocatalysis, cobalt phosphate (often abbreviated as Co-Pi) serves as a highly effective co-catalyst to enhance the performance of semiconductor materials for applications like water splitting and the degradation of pollutants. nih.govrsc.org
For example, a WO₃ photoanode modified with a Co-Pi layer (Co-Pi/WO₃) showed a significantly enhanced degradation rate for organic wastewater compared to the unmodified WO₃. nih.govmdpi.com The degradation rate constant for the composite was over 10 times higher than that of direct photocatalysis with bare WO₃. nih.gov This demonstrates the power of Co-Pi in boosting the photocatalytic activity for mineralizing organic pollutants into CO₂ and H₂O. mdpi.com
| Photocatalyst System | Application | Key Finding | Reference |
| Co-Pi / WO₃ | Wastewater Degradation | Degradation rate constant was 10.23 times higher than direct photocatalysis with bare WO₃. nih.gov | nih.gov |
| Co-Pi / TiO₂ | Solar Water Splitting | Showed a 2.3 times improved photoconversion efficiency compared to pristine TiO₂. rsc.org | rsc.org |
| Co-Pi / α-Fe₂O₃ | Water Photooxidation | Increased the lifetime of photogenerated holes by more than 3 orders of magnitude. nih.gov | nih.gov |
Mechanism of Catalytic Action and Catalyst Regeneration Studies
The catalytic prowess of compounds containing azane, cobalt(3+), and phosphate, particularly in electrochemical water oxidation, is primarily attributed to the in situ formation of an amorphous cobalt phosphate film (Co-Pi) on the electrode surface. While the initial precursor may be a cobalt ammine complex, under the oxidative conditions of catalysis, the ammine ligands are believed to be displaced, leading to the generation of the active catalytic layer. The mechanism of this Co-Pi catalyst and its regeneration have been the subject of extensive research.
Mechanism of Catalytic Action
The catalytic cycle for the oxygen evolution reaction (OER) by the in situ formed cobalt phosphate catalyst is a complex process involving multiple proton-coupled electron transfer (PCET) steps. The amorphous nature of the catalyst is crucial, providing a high density of active sites and structural flexibility.
The proposed mechanism involves the following key steps:
Formation of Co(III)-OH Species: The catalytic cycle begins with the oxidation of Co(II) centers within the phosphate matrix to Co(III). These Co(III) sites are coordinated to hydroxide (B78521) ions (OH⁻), forming Co(III)-OH species.
Proton-Coupled Electron Transfer to Co(IV)=O: A pivotal step in the mechanism is the further oxidation of the Co(III)-OH species. This is a concerted process where an electron and a proton are removed, leading to the formation of a high-valent Co(IV)-oxo species (Co(IV)=O). nih.gov The phosphate ions within the catalyst structure play a critical role as proton acceptors, facilitating this PCET step. nih.gov
O-O Bond Formation: The turnover-limiting step is believed to be the formation of the oxygen-oxygen bond. This is thought to occur through the nucleophilic attack of a water molecule on the electrophilic Co(IV)=O species, leading to the formation of a Co(II)-OOH intermediate.
Oxygen Release and Catalyst Reformation: Subsequent oxidation and proton transfer steps lead to the release of molecular oxygen (O₂) and the regeneration of the initial Co(II) or Co(III) state, ready for the next catalytic cycle.
The electrochemical rate law for this process shows a first-order dependence on the concentration of Co(III)-OH sites and an inverse dependence on the proton activity, highlighting the importance of proton management in the catalytic cycle. nih.gov
Interactive Data Table: Key Parameters in the Catalytic Mechanism of Cobalt Phosphate
| Parameter | Description | Significance in Catalytic Cycle |
| Co(III)/Co(IV) Redox Couple | The transition between cobalt oxidation states +3 and +4. | Central to the activation of water molecules and the formation of the reactive Co(IV)=O species. |
| Phosphate Anions | Act as proton acceptors within the catalyst film. | Facilitate the proton-coupled electron transfer steps, lowering the activation energy for the formation of high-valent cobalt-oxo species. nih.gov |
| Amorphous Structure | Disordered arrangement of cobalt and phosphate ions. | Provides a high concentration of active sites and structural flexibility, which is beneficial for the catalytic process. |
| Turnover-Limiting Step | The slowest step in the catalytic cycle. | Believed to be the formation of the O-O bond, which dictates the overall rate of oxygen evolution. nih.gov |
Catalyst Regeneration Studies
The long-term stability and activity of cobalt phosphate catalysts are critical for their practical application. Deactivation can occur through several mechanisms, including the dissolution of cobalt ions into the electrolyte, loss of phosphate, and changes in the catalyst's morphology or crystallinity. acs.org However, a remarkable feature of these catalysts is their ability to undergo self-repair or self-healing under operating conditions.
Deactivation Mechanisms:
Cobalt Leaching: Under the strong oxidative potentials required for water oxidation, a fraction of the cobalt ions can dissolve into the aqueous electrolyte.
Phosphorous Leaching: Studies have shown that phosphorous can progressively leach out of the cobalt phosphate film during prolonged electrochemical cycling. acs.org
Crystallization: The initially amorphous and highly active catalyst can slowly transform into more crystalline and less active phases over time.
Regeneration through Self-Healing:
The primary mechanism for the regeneration of cobalt phosphate catalysts is a dynamic self-healing process. pnas.org This process relies on the presence of cobalt and phosphate ions in the electrolyte.
The self-repair mechanism can be described as follows:
Dynamic Equilibrium: There is a continuous, albeit slow, dissolution of the catalyst material into the electrolyte.
Re-deposition: The dissolved cobalt ions can be re-incorporated into the catalyst film through oxidative deposition. This re-deposition is favored at the potentials where water oxidation occurs. pnas.org
Maintenance of Activity: This process of dissolution and re-deposition allows the catalyst to maintain its amorphous structure and a high concentration of active sites, thus preserving its catalytic activity over extended periods. pnas.orgnih.gov
The efficiency of this self-healing process is dependent on factors such as the pH of the electrolyte and the concentration of cobalt and phosphate ions. By maintaining a sufficient concentration of these ions in the solution, the catalyst can be continuously regenerated, leading to sustained performance. pnas.org
Interactive Data Table: Research Findings on Cobalt Phosphate Catalyst Regeneration
| Study Focus | Key Findings | Implication for Catalyst Stability |
| Self-Healing of Co-Pi Catalysts | The catalyst can self-assemble and repair from dissolved cobalt and phosphate ions in the electrolyte under operating potentials. pnas.orgnih.gov | Enables long-term stability and sustained catalytic activity in aqueous environments. |
| Electrochemical Activation and Leaching | Prolonged cyclic voltammetry leads to the leaching of phosphorous from the film, but also an increase in the electrochemically active surface area. acs.org | Suggests a dynamic restructuring of the catalyst during operation that can initially enhance performance but may lead to long-term deactivation if not balanced by self-repair. |
| Role of Buffer Ions | The presence of phosphate or borate (B1201080) in the electrolyte is crucial for the self-healing mechanism. | The choice of electrolyte composition is critical for ensuring the longevity of the catalyst. |
Applications in Materials Science and Engineering
Precursors for Advanced Inorganic Materials Synthesis
Cobalt(III) ammine complexes are widely utilized as precursors for the synthesis of a variety of inorganic materials. Their primary advantage lies in their ability to decompose cleanly at relatively low temperatures, yielding high-purity materials with controlled morphologies.
Cobalt(III) ammine complexes serve as effective precursors for the fabrication of nanostructured cobalt oxides. For instance, the thermal decomposition of Co(NH₃)₅(H₂O)₃ has been demonstrated to produce Co₃O₄ nanoparticles at a low temperature of 175 °C. nih.gov This method provides a straightforward, solvent-free route to these important oxide materials. The general principle involves selecting a cobalt(III) ammine complex with a counter-ion that facilitates a clean decomposition.
While the direct synthesis of cobalt phosphates from a singular "azane;cobalt(3+);phosphate" precursor is not extensively documented, the use of cobalt complexes in creating phosphate-based materials is a well-established practice. For example, the thermal behavior of ammonium (B1175870) cobalt phosphate (B84403) (NH₄CoPO₄) has been investigated, indicating its potential as a precursor to other phosphate phases. researchgate.net A hypothetical cobalt(III) ammine phosphate would be expected to yield cobalt phosphates upon controlled thermal treatment, releasing ammonia (B1221849) and other volatile byproducts.
Furthermore, this precursor approach can be extended to the synthesis of mixed metal phosphates. By employing a mixture of metal precursors or a single-source precursor containing multiple metals, it is possible to create complex phosphate materials. An example is the synthesis of cobalt-substituted manganese phosphate pigments through a heating method, which showcases the adaptability of incorporating cobalt into various phosphate frameworks. nih.govresearchgate.netmdpi.com
The controlled thermal decomposition of cobalt(III) ammine complexes is a critical technique for producing functional materials with desired physical and chemical properties. Key parameters that influence the final product include the heating rate, the composition of the atmosphere, and the nature of the ligands and counter-ions within the complex. tdl.orgresearchgate.netmdpi.com
A notable example is the thermal decomposition of di[carbonatotetraamminecobalt(III)] sulfate (B86663) trihydrate, [Co(NH₃)₄CO₃]₂SO₄·3H₂O. When heated in an inert atmosphere, this complex decomposes to form nanosized metallic cobalt and CoO. researchgate.net In contrast, decomposition in the presence of air yields Co₃O₄. researchgate.net This demonstrates the ability to selectively synthesize different cobalt-based materials by simply altering the reaction atmosphere.
| Precursor Complex | Atmosphere | Decomposition Temperature (°C) | Final Products |
|---|---|---|---|
| [Co(NH₃)₄CO₃]₂SO₄·3H₂O | Inert | ~240 | Nanosized metallic cobalt (hcp and fcc) and CoO |
| [Co(NH₃)₄CO₃]₂SO₄·3H₂O | Air | ~793 | Co₃O₄ |
The morphology of the resulting materials is also highly dependent on the precursor and reaction conditions. Various morphologies of cobalt nanoparticles, including aggregated dendrites and pompon-like microspheres, have been synthesized through the chemical reduction of different cobalt(III) ammine complexes. semanticscholar.orgresearchgate.net
Functional Material Design and Development
The intrinsic electronic and structural characteristics of cobalt complexes and their derivatives are pivotal to their application in the design of functional materials with specific magnetic and luminescent properties.
The ability of cobalt ions to exist in multiple oxidation and spin states is fundamental to their application in magnetic materials. While cobalt(II) phosphates are known for their interesting magnetic phenomena, such as metamagnetism, the magnetic properties of cobalt(III) phosphate materials are an emerging area of study. acs.org As a d⁶ ion, cobalt(III) typically adopts a low-spin, diamagnetic configuration in octahedral complexes. However, some cobalt(III) complexes exhibit spin-crossover behavior, where a transition to a high-spin, paramagnetic state can be induced by external stimuli like temperature or pressure. acs.orgrwth-aachen.de This property is highly sought after for the development of molecular switches and sensors.
The manipulation of spin states in cobalt(III) complexes can be achieved by carefully designing the ligand environment. For instance, introducing steric bulk in the ligand framework of peroxocobalt(III) complexes has been shown to induce spin crossover behavior. acs.org Although not specific to a phosphate complex, this principle provides a general strategy for tuning the magnetic properties of cobalt(III) materials.
The development of luminescent materials based on cobalt(III) complexes is a field of active research. Although cobalt ions are often associated with the quenching of luminescence in phosphors, certain cobalt(III) complexes have been found to exhibit light emission. britannica.com The photophysical properties of these complexes can be finely tuned through ligand design. For example, by controlling the ligand field strength and the geometry of Co(III) polypyridine complexes, it is possible to influence the lifetimes of their metal-centered excited states, a critical factor for their application in areas such as photoredox catalysis. acs.org
While specific reports on the luminescence of a simple "this compound" are scarce, studies on other cobalt(III) complexes offer valuable insights. The de-excitation of photoexcited cobalt(III) complexes can occur through fluorescence or phosphorescence, depending on the relative energies of their singlet and triplet electronic states. wmich.edu The ongoing exploration of luminescent cobalt(III) materials is focused on designing complexes that favor radiative decay pathways over non-radiative ones.
Cobalt phosphates have a long history of use as pigments, with cobalt(II) phosphate (Co₃(PO₄)₂) being the most well-known example, commercially available as cobalt violet. wikipedia.orgchemiis.com These pigments are highly valued for their vibrant colors and excellent stability. From a materials science standpoint, the synthesis of these pigments with precise control over their coloristic properties is a key area of interest.
Recent research has focused on the synthesis of mixed-metal phosphate pigments to expand the available color palette. For instance, the partial substitution of manganese with cobalt in manganese phosphates has led to the creation of purple pigments with enhanced reddish tones. nih.govmdpi.com The final color and other properties of these pigments can be systematically adjusted by varying the Co/Mn ratio and the heating time during their synthesis. mdpi.com
| Co/Mn Ratio | Resulting Color |
|---|---|
| 0/1 | Violet |
| 0.2/0.8 | Reddish Violet |
| 0.5/0.5 | Reddish Violet |
| 0.8/0.2 | Reddish Violet |
| 1/0 | Blue |
The synthesis of these advanced pigments often employs a straightforward heating method, which is both scalable and economically viable. The resulting materials are then characterized for their chemical composition, hue, and resistance to chemical degradation. nih.govmdpi.com
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Metal-Organic Frameworks (MOFs) and Coordination Polymers
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Interactions with Biological Systems and Environmental Contexts Academic Research Focus
Biochemical Interactions as Model Compounds for Metalloproteins and Enzymes
Octahedral cobalt(III) complexes, including those with ammine (azane) ligands, have historically played a crucial role in elucidating the mechanisms of inorganic reactions. This has extended into the realm of bioinorganic chemistry, where such complexes serve as valuable models for understanding the function of metalloenzymes. Approximately 30% of enzymes are metalloenzymes or require metal ions for their activity, driving significant research into synthetic complexes that can mimic their biological counterparts.
Phosphate (B84403) transfer reactions are fundamental to many biological processes, including energy metabolism (ATP hydrolysis) and signal transduction. Cobalt(III) complexes containing phosphate ligands have been extensively studied as mimics for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. The inert nature of the cobalt(III) center allows for the study of the reaction mechanism in a controlled manner.
Research on phosphato complexes of cobalt(III) has demonstrated their ability to catalyze the hydrolysis of phosphate esters, with some reactions exhibiting rate enhancements of 10⁹–10¹¹, values comparable to those observed in enzymatic reactions. The hydrolysis of bidentate ortho-, pyro-, and triphosphates in bis(ethylenediamine)cobalt(III) complexes, which are structurally related to ammine complexes, has been shown to proceed via a pseudo-first-order rate behavior. These studies provide insights into how the metal center activates the phosphate group for nucleophilic attack by water or other nucleophiles, a key step in the enzymatic process.
The coordination of the phosphate group to the cobalt(III) center can lead to the formation of strained four-membered chelate rings, which are more susceptible to hydrolysis. The stability of these chelated forms is pH-dependent, with the bidentate form being more stable in the pH range of 6-9. This pH dependence is also a characteristic feature of many natural enzyme systems.
Ammine cobalt(III) complexes serve as excellent scaffolds for studying metal-ligand interactions that are relevant to biological systems. The well-defined octahedral geometry of these complexes allows for systematic variations of the ligands to probe their effects on the reactivity of the metal center.
The interaction between the cobalt(III) center and the ammine ligands, as well as the phosphate group, can be characterized using various spectroscopic techniques. These studies provide information on the electronic structure of the complex and how it influences the lability of the coordinated ligands. In the context of biological analogues, understanding these interactions is crucial for designing synthetic metalloenzymes with specific catalytic activities. While direct studies on azane;cobalt(3+);phosphate are limited in the search results, the principles derived from related cobalt(III) ammine and phosphate complexes are applicable.
Environmental Fate and Transport Mechanisms
The environmental behavior of this compound is governed by a complex interplay of its speciation, solubility, and interactions with environmental components such as water, soil, and sunlight. While specific data for this exact compound is scarce, the environmental fate of cobalt and related complexes provides a basis for understanding its likely behavior.
The solubility of cobalt phosphates is generally low in water. For instance, cobalt(II) phosphate is considered insoluble. The presence of ammine ligands in the coordination sphere of cobalt(III) can influence its solubility. In natural waters, the speciation of cobalt is significantly affected by pH and the presence of dissolved organic matter. Cobalt can form complexes with natural organic ligands, which can increase its solubility and mobility.
The stability of the ammine ligands in this compound in natural water systems is a key factor in determining its environmental speciation. These ligands can be substituted by water molecules or other ligands present in the environment, leading to the formation of different cobalt species with varying solubilities and reactivities.
Table 1: Factors Influencing the Speciation and Solubility of Cobalt in Natural Waters
| Factor | Influence on Speciation and Solubility |
| pH | Lower pH generally increases the solubility of cobalt compounds. |
| Dissolved Organic Matter (DOM) | Formation of soluble Co-DOM complexes can increase mobility. |
| Presence of other ligands | Anions such as carbonate and hydroxide (B78521) can lead to the precipitation of insoluble cobalt salts. |
| Redox potential | The oxidation state of cobalt (Co(II) vs. Co(III)) affects its complexation and solubility. |
Cobalt has a strong tendency to adsorb to soil and sediment particles, which act as the primary sinks for cobalt in the environment. The mobility of cobalt in soil is generally low due to this strong adsorption. The extent of adsorption is influenced by several factors, including the pH of the soil, the amount of organic matter, and the presence of metal oxides.
The adsorption of cobalt complexes onto mineral surfaces and organic matter in soil is a key process controlling their environmental transport. Studies on the adsorption of cobalt have shown that it binds to soil components, which can limit its bioavailability and transport to groundwater. The presence of the ammine and phosphate ligands in this compound will likely influence its adsorption behavior compared to free cobalt ions. The phosphate group itself is known to strongly adsorb to many soil minerals.
Table 2: Key Processes Affecting Cobalt Adsorption in Soil
| Process | Description | Environmental Significance |
| Adsorption | Binding of cobalt species to the surface of soil particles (clays, oxides, organic matter). | Reduces cobalt mobility and bioavailability. |
| Desorption | Release of adsorbed cobalt back into the soil solution. | Can remobilize cobalt, making it available for transport or uptake by organisms. |
| Precipitation | Formation of solid cobalt minerals (e.g., carbonates, hydroxides). | A long-term sink for cobalt in the soil environment. |
| Complexation | Formation of soluble complexes with dissolved organic or inorganic ligands. | Can increase cobalt mobility in soil porewater. |
The degradation of this compound in the environment can occur through both light-induced (photodegradation) and microbially-mediated (biodegradation) processes.
Photodegradation: Cobalt phosphate has been investigated as a photocatalyst, indicating its interaction with light. In the context of environmental fate, sunlight can potentially induce ligand exchange reactions or redox processes in cobalt complexes. The ammine ligands could be susceptible to photo-oxidation, leading to the breakdown of the complex and the release of cobalt and phosphate ions. The photodegradation of cobalt phosphate has been utilized in the context of degrading organic pollutants in wastewater, suggesting that the compound is photoactive.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Self-Assembly Processes
The synthesis of azane;cobalt(3+);phosphate (B84403) with controlled morphology, particle size, and crystallinity is paramount for unlocking its full potential. Future research will likely deviate from traditional solid-state reactions towards more sophisticated, solution-based methods that offer greater control over the final product's characteristics.
Novel Synthetic Pathways:
Hydrothermal and Solvothermal Methods: These techniques, which involve crystallization from a heated aqueous or non-aqueous solution under pressure, are promising for producing highly crystalline and phase-pure azane;cobalt(3+);phosphate. By tuning parameters such as temperature, pressure, solvent, and reaction time, researchers can influence the material's structural properties.
Microwave-Assisted Synthesis: This method offers rapid heating and shorter reaction times compared to conventional heating, potentially leading to the formation of unique nanostructures and metastable phases of this compound.
Sonochemical Synthesis: The use of high-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can drive chemical reactions and lead to the formation of novel nanomaterials with high surface areas.
Precursor-Mediated Synthesis: The development of novel molecular precursors containing pre-formed cobalt-ammine-phosphate linkages could provide a more direct and controlled route to the desired compound, bypassing the formation of unwanted side products.
Self-Assembly Processes: The spontaneous organization of precursor molecules into ordered structures is a powerful bottom-up approach for creating functional materials. Future work in this area could involve:
Template-Directed Synthesis: Utilizing surfactants, polymers, or other structuredirecting agents to guide the self-assembly of this compound into complex architectures such as mesoporous materials, hollow spheres, or hierarchical structures.
Supramolecular Chemistry: Exploring the use of non-covalent interactions, such as hydrogen bonding and van der Waals forces, to control the self-assembly of cobalt-ammine-phosphate building blocks into larger, well-defined architectures.
| Synthetic Method | Potential Advantages | Research Focus |
| Hydrothermal/Solvothermal | High crystallinity, phase purity, control over morphology | Optimization of reaction parameters (temperature, pressure, solvent) |
| Microwave-Assisted | Rapid synthesis, unique nanostructures | Exploration of metastable phases |
| Sonochemical | Formation of high-surface-area nanomaterials | Investigation of reaction mechanisms under cavitation |
| Precursor-Mediated | High purity, controlled stoichiometry | Design and synthesis of novel molecular precursors |
| Self-Assembly | Creation of complex, hierarchical structures | Use of templates and supramolecular interactions |
Application of Advanced In Situ Characterization Techniques
To gain a deeper understanding of the formation mechanisms, structural dynamics, and functional properties of this compound, the application of advanced in situ characterization techniques is crucial. These methods allow for the real-time monitoring of the material under reaction conditions, providing insights that are not accessible through ex situ measurements.
Emerging Characterization Techniques:
In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques can be used to follow the crystallographic and electronic structure changes of this compound during its synthesis or catalytic operation. This can help to identify reaction intermediates and understand the mechanisms of phase transformations.
In Situ Transmission Electron Microscopy (TEM): With the development of liquid and gas environmental cells, it is now possible to observe the nucleation, growth, and transformation of nanoparticles of this compound in real-time and at the atomic scale.
In Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide information about the chemical bonding and molecular structure of the compound during its formation or as it interacts with other molecules in a catalytic process.
Electrochemical Impedance Spectroscopy (EIS): For applications in electrocatalysis, EIS can be used to probe the charge transfer kinetics and interfacial properties of this compound electrodes during operation researchgate.net.
Expansion of Catalytic Scope and Efficiency
Cobalt phosphates have shown significant promise as catalysts, particularly for the oxygen evolution reaction (OER) in water splitting rsc.org. Future research on this compound will likely focus on expanding its catalytic applications and improving its efficiency and stability.
Potential Catalytic Applications:
Oxygen Evolution Reaction (OER): Building on the known activity of cobalt phosphates, research will aim to optimize the composition and structure of this compound to lower the overpotential and enhance the kinetics of the OER rsc.org. The presence of ammine ligands could modulate the electronic structure of the cobalt centers, potentially leading to improved catalytic performance.
CO2 Reduction: The development of catalysts for the electrochemical reduction of carbon dioxide to valuable fuels and chemicals is a major research goal. The unique coordination environment of cobalt in this compound could offer new possibilities for CO2 activation and conversion.
Organic Reactions: Cobalt complexes are known to catalyze a variety of organic transformations. The specific ligand environment in this compound could be tailored to promote specific catalytic activities, such as oxidation or C-H activation reactions.
Strategies for Enhancing Catalytic Performance:
Doping and Alloying: Introducing other transition metals into the this compound structure could create synergistic effects, leading to enhanced catalytic activity and stability.
Nanostructuring: Creating high-surface-area nanostructures, such as nanowires, nanosheets, or porous frameworks, can increase the number of active sites and improve mass transport.
Support Interactions: Depositing this compound onto conductive supports like graphene or carbon nanotubes can improve charge transfer and prevent aggregation of the catalyst particles.
Integration into Nanoscale Devices and Sensors
The unique electronic and structural properties of this compound make it a candidate for integration into various nanoscale devices and sensors.
Potential Device Applications:
Batteries: Cobalt-based materials are central to lithium-ion battery technology. Research could explore the use of this compound as a cathode material, with the potential for high energy density and long-term stability azom.com. The ammine ligands could influence the intercalation chemistry of lithium ions.
Supercapacitors: Materials with high surface area and redox activity can be used as electrodes in supercapacitors. Nanostructured this compound could offer high capacitance and fast charge-discharge rates.
Thermoelectric Devices: Some cobalt oxides exhibit interesting thermoelectric properties. The investigation of the thermal and electrical transport properties of this compound could reveal its potential for waste heat recovery.
Sensing Applications:
Gas Sensors: The surface of this compound could interact with specific gas molecules, leading to a change in its electrical conductivity or optical properties. This could be exploited for the development of sensors for detecting pollutants or other target gases.
Biosensors: By functionalizing the surface of this compound with biological recognition elements, such as enzymes or antibodies, it may be possible to create highly sensitive and selective biosensors for medical diagnostics or environmental monitoring.
Development of Next-Generation Theoretical Models and Computational Tools
To accelerate the discovery and design of new this compound-based materials with tailored properties, the development of advanced theoretical models and computational tools is essential.
Areas for Theoretical Advancement:
Density Functional Theory (DFT) Calculations: First-principles calculations can be used to predict the electronic structure, stability, and catalytic activity of different polymorphs and surface terminations of this compound. This can help to guide synthetic efforts and provide insights into reaction mechanisms at the atomic level.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound, including ion transport, phase transitions, and interactions with solvent molecules.
Machine Learning and Artificial Intelligence: By training machine learning models on large datasets of experimental and computational data, it may be possible to predict the properties of new this compound compositions and structures, thereby accelerating the materials discovery process.
Computational Research Focus:
Screening for Catalytic Activity: High-throughput computational screening can be used to identify promising dopants and structural modifications for enhancing the catalytic performance of this compound for various reactions.
Modeling of Interfaces: Understanding the interface between this compound and other materials, such as conductive supports or electrolytes, is crucial for optimizing its performance in devices.
Prediction of Spectroscopic Signatures: Theoretical calculations can help to interpret experimental spectroscopic data, providing a more complete picture of the material's structure and bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
